molecular formula C24H29N B193194 Anhydro Abiraterone CAS No. 154229-20-6

Anhydro Abiraterone

Cat. No. B193194
M. Wt: 331.5 g/mol
InChI Key: LAZGFPQCCUTDPH-NHFPKVKZSA-N
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Description

Anhydro Abiraterone is an impurity of Abiraterone . Abiraterone is a steroidal cytochrome P 450 17α-hydroxylase-17,20-lyase inhibitor (CYP17), and is currently undergoing phase II clinical trials as a potential drug for the treatment of androgen-dependent prostate cancer .


Synthesis Analysis

The synthesis of Abiraterone involves a Suzuki–Miyaura coupling approach by a new heterogeneous palladium catalyst, Pd-NPs@Zn-MOF . This process has been reported to overcome several potential drawbacks of large-scale synthesis, including the formation of side products that are difficult to remove without tedious chromatographic purification .


Molecular Structure Analysis

The molecular formula of Anhydro Abiraterone is C24H29N . It is a steroidal compound with a molecular weight of 331.5 g/mol .


Chemical Reactions Analysis

Abiraterone acetate, a prodrug, is converted predominantly pre-systemically to its active metabolite abiraterone via esterase-catalyzed hydrolysis . The development of abiraterone acetate tablets prepared using nanocrystal technology has been reported to overcome the drawbacks of normal tablets by enhancing the in vitro dissolution rate and oral bioavailability .

Scientific Research Applications

  • Abiraterone, a potent inhibitor of the steroidogenic enzyme CYP17A1, suppresses tumor growth in patients with CRPC. Resistance to abiraterone may occur through mechanisms including upregulation of CYP17A1, and/or induction of androgen receptor (AR) and AR splice variants that confer ligand-independent AR transactivation (Mostaghel et al., 2011).

  • Factors such as the neutrophil/lymphocyte ratio (NLR) and restricted metastatic spread are associated with prostate-specific antigen (PSA) response to abiraterone in patients with metastatic CRPC (Leibowitz-Amit et al., 2014).

  • Abiraterone combined with prednisone showed frequent and durable clinical responses in men with metastatic CRPC without prior chemotherapy or CYP17-targeted therapy. The confounding effect of bone scan flare on patient management and interpretation of results needs further investigation (Ryan et al., 2011).

  • The synthesis of abiraterone analogues to improve selectivity and reduce side effects associated with steroidal compounds. Some analogues showed comparable activity to abiraterone and better selectivity against other cytochrome P450 enzymes (Pinto-Bazurco Mendieta et al., 2008).

  • A study on low-dose abiraterone with food versus standard dose in castration-resistant prostate cancer indicated that low-dose abiraterone is noninferior to standard dosing with respect to PSA metrics. This could have pharmacoeconomic implications for treatment (Szmulewitz et al., 2018).

  • Abiraterone's inhibition of 3β-hydroxysteroid dehydrogenase, in addition to CYP17A1, indicates a dual mode of action that might be exploited to reverse resistance to CYP17A1 inhibition (Li et al., 2012).

  • Abiraterone's clinical success demonstrated that CRPC, previously regarded as androgen-independent, is still driven, at least in part, by androgens. Abiraterone acts on multiple targets, contributing to its clinical benefits and adverse effects (Yin & Hu, 2014).

Safety And Hazards

Abiraterone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

properties

IUPAC Name

3-[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N/c1-23-13-4-3-7-18(23)8-9-19-21-11-10-20(17-6-5-15-25-16-17)24(21,2)14-12-22(19)23/h3,5-8,10,15-16,19,21-22H,4,9,11-14H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZGFPQCCUTDPH-NHFPKVKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273491
Record name Pyridine, 3-androsta-3,5,16-trien-17-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anhydro Abiraterone

CAS RN

154229-20-6
Record name Pyridine, 3-androsta-3,5,16-trien-17-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154229-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anhydro abiraterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-androsta-3,5,16-trien-17-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDRO ABIRATERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNX2GEV6HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CVA Sasikala, S Namshamgari, V Bandreddi… - …, 2023 - Wiley Online Library
… acetate, β-epoxyabiraterone acetate, abiraterone, 3-deoxy-3-acetyl abiraterone-3-ene, abiraterone ethyl ether, abiraterone acetate, abiraterone isopropyl ether, anhydro abiraterone, 3-…
DK Mhaske, AS Kumbhar - Journal of Pharmaceutical and Biomedical …, 2023 - Elsevier
… The use of methanol or ethanol in mobile phases plays an important role in the separation of the peak of anhydro abiraterone and 3-deoxy 3-chloroabiraterone. The representative …
Number of citations: 2 www.sciencedirect.com

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